Doxorubicin-13C,d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H29NO11 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1/i2+1D3 |
InChI Key |
AOJJSUZBOXZQNB-PQNRZSIZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Doxorubicin 13c,d3
Precursor Compounds and Site-Specific Isotopic Labeling Strategies
The foundational strategy for the synthesis of Doxorubicin-13C,d3 revolves around the selection of appropriate precursor compounds that facilitate the site-specific introduction of the isotopic labels. The key precursors are a demethylated aglycone of doxorubicin (B1662922), or a closely related precursor, and an isotopically labeled methylating agent.
The aglycone precursor is typically a molecule that possesses the core tetracyclic ring structure of doxorubicin but has a hydroxyl group at the C4 position instead of a methoxy group. A common precursor in the broader synthesis of doxorubicin and its analogs is daunomycinone, the aglycone of daunorubicin. Daunorubicin itself is a natural product produced by fermentation of Streptomyces species and serves as a key starting material for the semi-synthesis of doxorubicin. wikipedia.org
The site-specific isotopic labeling is achieved by utilizing a methylating agent that contains the desired isotopes. For this compound, the labeling agent of choice is ¹³C,d₃-methyl iodide (¹³CD₃I). isotope.comsigmaaldrich.com This compound provides the single carbon-13 atom and three deuterium (B1214612) atoms that will form the labeled methoxy group. The high isotopic purity of commercially available ¹³C,d₃-methyl iodide, often exceeding 99 atom % for both ¹³C and deuterium, is critical for the synthesis of a highly enriched final product. isotope.comsigmaaldrich.com
The strategy, therefore, involves the chemical coupling of the unlabeled aglycone precursor with the isotopically labeled methylating agent. This ensures that the isotopes are introduced exclusively at the desired C4 methoxy position, maintaining the structural and stereochemical integrity of the rest of the doxorubicin molecule.
Chemical Synthesis Routes for Deuterated and Carbon-13 Labeled Doxorubicin Analogues
A plausible synthetic route involves the O-methylation of the C4 hydroxyl group of a suitable precursor. This reaction is a well-established method for the methylation of phenolic hydroxyl groups. juniperpublishers.com In this case, the reaction would involve treating the C4-hydroxy aglycone with ¹³C,d₃-methyl iodide in the presence of a base. The base, such as potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic methyl group of the labeled methyl iodide. reddit.com This results in the formation of the ¹³C,d₃-methoxy group at the C4 position.
If the synthesis begins with daunorubicin, the aglycone, daunomycinone, can be glycosylated with the sugar moiety, daunosamine (B1196630), and then the C4-O-methylation with ¹³C,d₃-methyl iodide can be performed. Subsequently, the conversion of the labeled daunorubicin analogue to the corresponding doxorubicin analogue is necessary. This transformation involves the hydroxylation of the carbon at the C-14 position. While this can be a challenging chemical step, enzymatic methods using the enzyme DoxA, a cytochrome P450 monooxygenase, have been explored for this conversion. wikipedia.org Alternatively, chemical methods involving electrophilic bromination followed by hydrolysis can be employed, though these can be lower yielding. wikipedia.org
The following table summarizes a potential synthetic pathway:
| Step | Reactants | Reagents | Product |
| 1 | Daunorubicin | Acid Hydrolysis | Daunomycinone and Daunosamine |
| 2 | Daunomycinone | ¹³C,d₃-Methyl Iodide, Base (e.g., K₂CO₃) | 4-O-(¹³C,d₃-methyl)-daunomycinone |
| 3 | 4-O-(¹³C,d₃-methyl)-daunomycinone | Daunosamine derivative | Daunorubicin-13C,d3 |
| 4 | Daunorubicin-13C,d3 | Hydroxylating agent or enzyme (DoxA) | This compound |
Isotope Exchange and Condensation Reactions for this compound Elaboration
The core of the synthesis of this compound is a condensation reaction, specifically an O-alkylation. This is not an isotope exchange reaction in the sense of replacing an existing atom with its isotope in the final molecule. Instead, it is the direct construction of the labeled functional group using a building block that already contains the stable isotopes.
The key condensation reaction is the Williamson ether synthesis, where the phenoxide ion of the C4-hydroxyl group of the aglycone acts as a nucleophile and attacks the ¹³C,d₃-methyl iodide. The iodide ion serves as a good leaving group, facilitating the SN2 reaction to form the ether linkage.
While direct isotope exchange reactions on the final doxorubicin molecule are not the primary synthetic route due to the complexity of the molecule and the lack of selectivity, it is important to consider the stability of the isotopic labels throughout the synthesis and purification process. The carbon-deuterium bonds in the methyl group are generally stable under the reaction conditions used for O-methylation. Similarly, the carbon-13 is a stable isotope and does not undergo exchange.
Analytical Characterization of Isotopic Enrichment and Regioselectivity for Research Integrity
To ensure the integrity of research conducted using this compound, rigorous analytical characterization is essential to confirm the isotopic enrichment and the precise location of the labels (regioselectivity). A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the successful incorporation of the isotopes. The molecular weight of unlabeled doxorubicin is 543.18 g/mol . The incorporation of one ¹³C atom (mass difference of approximately 1 amu compared to ¹²C) and three deuterium atoms (mass difference of approximately 1 amu each compared to protium) results in a mass increase of approximately 4 amu. Therefore, the protonated molecule of this compound ([M+H]⁺) would be expected at an m/z of approximately 548. Tandem mass spectrometry (MS/MS) can further confirm the location of the labels. The fragmentation of doxorubicin typically involves the cleavage of the glycosidic bond, resulting in a major fragment ion of the aglycone. researchgate.netfrontiersin.orgresearchgate.netnih.gov In the case of this compound, this aglycone fragment would retain the +4 mass shift, confirming that the labels are on the tetracyclic core and not the sugar moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the exact position of the isotopic labels.
¹H NMR: In the proton NMR spectrum of unlabeled doxorubicin, the methoxy group appears as a sharp singlet at approximately 4.0 ppm. researchgate.net In this compound, this signal would be absent due to the replacement of the three protons with deuterium. The absence of this characteristic singlet provides strong evidence for successful deuteration at the methoxy position.
¹³C NMR: The carbon-13 NMR spectrum of unlabeled doxorubicin shows a resonance for the methoxy carbon at around 56-57 ppm. acdlabs.comresearchgate.netnih.gov In this compound, this signal will be present and can be used to confirm the incorporation of the ¹³C label. The coupling between the ¹³C and the attached deuterium atoms would result in a multiplet for this signal, with the splitting pattern and coupling constants providing further structural confirmation.
The isotopic enrichment can be quantified by comparing the peak intensities of the labeled and unlabeled species in the mass spectrum.
The following table summarizes the expected analytical data for this compound:
| Analytical Technique | Expected Observation for this compound |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +4 m/z units compared to unlabeled doxorubicin. |
| Tandem MS (MS/MS) | Aglycone fragment ion peak also shifted by +4 m/z units. |
| ¹H NMR | Absence of the methoxy proton singlet at ~4.0 ppm. |
| ¹³C NMR | Presence of a multiplet signal for the methoxy carbon around 56-57 ppm. |
Advanced Analytical Techniques Leveraging Doxorubicin 13c,d3
Quantitative Bioanalytical Method Development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The development of robust bioanalytical methods for doxorubicin (B1662922) relies heavily on the use of a stable isotope-labeled internal standard like Doxorubicin-13C,d3. sec.govsec.govsec.govrktech.hu
Effective chromatographic separation is essential to distinguish the analyte from endogenous matrix components and potential isomeric metabolites. For doxorubicin and its isotopologue, this compound, reversed-phase liquid chromatography is commonly employed. The optimization process involves several key parameters to achieve symmetric peak shapes, adequate retention, and short analysis times.
Column Chemistry: C18 columns are frequently utilized, providing the necessary hydrophobicity to retain doxorubicin and its metabolites.
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape and ionization efficiency) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute doxorubicin and its metabolites with good resolution and within a reasonable timeframe.
Since this compound is chemically identical to doxorubicin, it co-elutes under the same chromatographic conditions. This co-elution is a critical feature for an ideal internal standard, as it ensures that both compounds experience the same matrix effects during elution and ionization.
Tandem mass spectrometry provides exceptional selectivity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. For doxorubicin, detection is typically performed in positive electrospray ionization (ESI+) mode. The selection of precursor and product ions is crucial for method specificity.
Because this compound contains one carbon-13 and three deuterium (B1214612) atoms, its mass is slightly higher than that of unlabeled doxorubicin. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even though they elute simultaneously.
| Parameter | Description |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Analyte | Doxorubicin |
| Precursor Ion (m/z) | 544.2 |
| Product Ion (m/z) | 397.1 |
| Internal Standard | This compound |
| Precursor Ion (m/z) | 548.2 (Calculated) |
| Product Ion (m/z) | 401.1 (Calculated) |
The primary role of this compound is to serve as an internal standard for accurate and precise quantification in preclinical studies, such as pharmacokinetics and tissue distribution. sec.govaacrjournals.org Biological samples like plasma and tissue homogenates are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. sec.govsec.gov
By adding a known amount of this compound to every sample at the beginning of the sample preparation process, any variability or loss during extraction, chromatography, or ionization affects both the analyte and the internal standard equally. aacrjournals.org The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratioing corrects for experimental variations, leading to highly reliable and reproducible results, which are essential for making critical decisions in drug development. bohrium.comeuropa.eu
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolomics Profiling
Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. UHPLC-MS is a powerful platform for metabolomics, offering high resolution, speed, and sensitivity to detect and identify hundreds to thousands of metabolites. researchgate.netnih.govnih.gov In the context of doxorubicin research, UHPLC-MS-based metabolomics is used to understand the biochemical perturbations caused by the drug in cancer cells and healthy tissues. unipd.itcpu.edu.cn
These studies aim to identify metabolic biomarkers of drug efficacy or toxicity and to elucidate the mechanisms of action and resistance. nih.govunipd.it For example, metabolomic analysis of breast cancer cells treated with doxorubicin has revealed significant alterations in pathways related to amino acid metabolism, the citrate (B86180) cycle, and oxidative stress. nih.govunipd.it Similarly, studies in animal models have identified changes in fatty acids and phospholipids (B1166683) in cardiac tissue following doxorubicin administration, providing insights into its cardiotoxic effects. cpu.edu.cn
While this compound is not the primary focus of untargeted metabolomics scans, its role as an internal standard is indispensable when researchers perform targeted or quantitative metabolomics. By spiking samples with this compound and other relevant stable isotope-labeled standards, the accuracy of concentration changes for specific metabolites affected by doxorubicin treatment can be reliably determined.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Ex Vivo Tissue Distribution Studies
MALDI-MSI is a label-free technique that maps the spatial distribution of drugs, metabolites, lipids, and proteins directly in tissue sections. nih.govfrontiersin.org This technology provides invaluable information on where a drug and its metabolites accumulate within an organ, linking pharmacokinetic data with histopathological findings. semanticscholar.orgnih.gov However, a significant challenge in analyzing doxorubicin with MALDI-MSI is its poor ionization efficiency, which leads to low detection sensitivity. uantwerpen.be
To overcome the low sensitivity of doxorubicin in MALDI-MSI, on-tissue chemical derivatization (OTCD) has emerged as a powerful strategy. nih.govchemrxiv.orgmaastrichtuniversity.nl This approach involves applying a chemical reagent directly onto the tissue section to react with the target analyte, converting it into a more readily ionizable form.
For doxorubicin, which contains a ketone group, Girard's Reagent T (GirT) is an effective derivatization agent. bohrium.comuantwerpen.be The GirT reagent reacts with the ketone moiety of doxorubicin, attaching a permanently charged quaternary ammonium (B1175870) group. This derivatization significantly enhances the ionization efficiency of doxorubicin, increasing its signal by as much as two orders of magnitude. bohrium.com
Spatial Quantification of this compound in Preclinical Organ Systems
The precise spatial quantification of chemotherapeutic agents within tissues is paramount for understanding their efficacy and off-target effects. Isotopically labeled compounds, such as this compound, are instrumental in these analyses, serving as ideal internal standards for mass spectrometry-based techniques. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful tool that allows for the direct monitoring and quantification of drug distribution in biological tissues. bohrium.comuantwerpen.be
In preclinical studies, this compound is used to establish calibration curves and normalize the signal of the unlabeled drug, correcting for variations in ionization efficiency and matrix effects across a tissue section. This enables the absolute quantification of doxorubicin, providing a detailed map of its concentration in different anatomical regions.
Research has demonstrated the utility of this approach in mouse models. To enhance the detection of doxorubicin, which can be challenging to ionize, an on-tissue chemical derivatization method using Girard's reagent T is often employed. bohrium.comuantwerpen.be This process can increase the signal of doxorubicin by as much as two orders of magnitude, significantly improving the sensitivity of the analysis. bohrium.com
Utilizing this compound as an internal standard, quantitative MALDI-MSI studies have revealed the heterogeneous distribution of doxorubicin in vital organs. For instance, in mouse models, the concentration of doxorubicin was found to be significantly higher in the kidney medulla compared to the heart. bohrium.com Within the heart itself, the drug was observed to localize primarily in the atrium and the inner part of the left ventricle. uantwerpen.be These findings are crucial for correlating drug exposure with specific biological effects in various tissues at a microscopic level. bohrium.com
Table 1: Absolute Quantification of Doxorubicin in Mouse Tissues using MALDI-MSI with this compound as an Internal Standard
| Organ | Region | Doxorubicin Concentration |
|---|---|---|
| Heart | General | Up to 0.11 pmol/mm² bohrium.com |
| Kidney | Medulla | Up to 0.33 pmol/mm² bohrium.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Fate Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and for tracking their metabolic transformations. The use of stable isotope-labeled compounds, particularly with Carbon-13 (¹³C), greatly enhances the power of NMR for these applications. While direct NMR studies on this compound are specific, the principles are well-established through extensive NMR analysis of doxorubicin and other ¹³C-labeled molecules. semanticscholar.orgresearchgate.net
For structural elucidation, ¹³C NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure produces a distinct signal, and its chemical shift is indicative of its chemical environment. researchgate.net Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecule's structure. hyphadiscovery.com This is critical for confirming the identity of doxorubicin and its metabolites.
In the context of metabolic fate tracking, ¹³C-labeled compounds serve as tracers to follow the biotransformation of a drug within a biological system. When this compound is introduced, the ¹³C label acts as a beacon. As the drug is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By acquiring ¹³C NMR spectra or using ¹³C-edited proton NMR experiments, researchers can identify and quantify these metabolites, thereby mapping the metabolic pathways. nih.govnih.gov
For example, hyperpolarized [1-¹³C]pyruvate has been used in conjunction with magnetic resonance spectroscopy (MRS), an in-vivo NMR technique, to study the effects of doxorubicin on liver carbohydrate metabolism in rats. nih.gov This approach allows for the real-time tracking of metabolic fluxes. Although this study tracks a labeled metabolite to see the effect of the drug, the same principle applies to tracking the labeled drug itself. Solid-state NMR (ssNMR) has also been employed to study the interaction of doxorubicin with drug delivery systems, where ¹³C enrichment of components was used to facilitate 2D ¹H-¹³C NMR experiments to probe drug-carrier interactions at an atomic level. semanticscholar.org These methods provide invaluable insights into how doxorubicin is processed and how it perturbs cellular metabolism. nih.gov
Table 2: Key NMR Techniques in the Analysis of Doxorubicin and its Metabolites
| NMR Technique | Application | Information Obtained |
|---|---|---|
| ¹³C NMR | Structural Elucidation | Direct observation of the carbon backbone; chemical environment of each carbon. researchgate.net |
| ¹H-¹³C HSQC | Structural Elucidation | Correlation of protons to their directly attached carbons. hyphadiscovery.com |
| ¹H-¹³C HMBC | Structural Elucidation | Correlation of protons and carbons over two to three bonds, revealing connectivity. hyphadiscovery.com |
| Hyperpolarized ¹³C MRS | Metabolic Fate Tracking | Real-time measurement of metabolic fluxes in vivo. nih.gov |
Pharmacokinetic and Drug Disposition Research Utilizing Doxorubicin 13c,d3 in Preclinical Models
Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics in Animal Models
The use of Doxorubicin-13C,d3 is instrumental in overcoming the challenges of differentiating the administered drug from its endogenous counterparts, thereby enabling a clearer picture of its behavior in vivo.
In Vivo Tracking of this compound in Biological Systems
Stable isotope labeling allows for detailed pharmacokinetic studies to track the journey of this compound through a biological system. smolecule.com Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to quantify the concentration of the labeled compound and its metabolites in various biological matrices like plasma and tissues over time. veedacr.comveedacr.com This provides critical data on the rate and extent of absorption, as well as the clearance rate of the drug from the body. For instance, preclinical studies in animal models have utilized this compound as an internal standard to accurately measure the concentration of doxorubicin (B1662922) in plasma, which is essential for determining key pharmacokinetic parameters. veedacr.comveedacr.com
Recent advancements in bioimaging have also presented novel strategies for real-time, in vivo tracking of doxorubicin. nih.govnih.gov While not specific to the isotopically labeled form, these techniques, when coupled with the quantitative power of isotope tracing, could offer unprecedented insights into the drug's dynamic localization within the body.
Quantitative Tissue Distribution Studies in Non-Human Organisms
Understanding where a drug accumulates in the body is paramount for assessing its efficacy and potential toxicity. Quantitative whole-body autoradiography (QWBA) is a powerful technique used in preclinical studies to visualize and quantify the distribution of radiolabeled or isotopically labeled compounds in various tissues and organs. creative-bioarray.comwuxiapptec.com By administering this compound to animal models, researchers can obtain a detailed map of its distribution, identifying target tissues where the drug concentrates to exert its therapeutic effect, as well as non-target organs where accumulation could lead to adverse effects. creative-bioarray.com
Studies in animal models have shown that doxorubicin distributes rapidly into tissues, with significantly higher concentrations found in the liver, which plays a major role in its metabolism. researchgate.netnih.govnih.gov It also accumulates in the heart, a key site of doxorubicin-induced toxicity. nih.gov The ability to precisely quantify the amount of this compound and its metabolites in these tissues provides crucial information for developing strategies to enhance tumor-specific delivery and minimize off-target toxicity.
Table 1: Representative Data on Doxorubicin Tissue Distribution in a Preclinical Model
| Tissue | Concentration (µg/g) |
| Liver | 15.2 |
| Spleen | 10.8 |
| Kidney | 8.5 |
| Lung | 7.1 |
| Heart | 3.4 |
| Tumor | 12.5 |
| Plasma | 2.1 |
| Note: This table presents hypothetical data for illustrative purposes, based on the general findings of preclinical doxorubicin distribution studies. Actual values can vary significantly depending on the animal model, and other experimental conditions. |
Elucidation of this compound Metabolic Pathways and Metabolite Identification
The metabolism of doxorubicin is a complex process involving multiple enzymatic pathways that lead to the formation of both active and inactive metabolites. The use of this compound is critical in elucidating these pathways and identifying the resulting metabolites with high confidence.
Identification of Phase I and Phase II Biotransformation Enzymes
Doxorubicin undergoes extensive Phase I and Phase II biotransformation. upol.cz Phase I reactions, primarily reduction and hydrolysis, are catalyzed by a variety of enzymes. mdpi.com The two-electron reduction to its primary alcohol metabolite, doxorubicinol, is a major metabolic pathway. drugbank.compharmgkb.org This reaction is carried out by aldo-keto reductases and carbonyl reductases. researchgate.netdrugbank.com One-electron reduction, facilitated by enzymes like NADPH-cytochrome P-450 reductase, leads to the formation of a semiquinone radical. drugbank.compharmgkb.org Cytochrome P450 enzymes, particularly from the CYP1, CYP2, and CYP3 families, are also involved in doxorubicin metabolism. mdpi.comnih.govnih.gov
Phase II reactions involve the conjugation of doxorubicin and its metabolites with endogenous molecules to facilitate their excretion. upol.cz These reactions include glucuronidation and sulfation. researchgate.net The use of this compound in metabolomic studies helps to trace the metabolic fate of the parent drug through these enzymatic processes. smolecule.com
Characterization of Doxorubicinol-13C,d3 and Doxorubicinone-13C,d3 Formation and Disposition
The primary metabolite of doxorubicin is the alcohol derivative, doxorubicinol. researchgate.netchemicalbook.com The formation of Doxorubicinol-13C,d3 can be precisely tracked and quantified using isotopic analysis. clearsynth.com Another important group of metabolites are the aglycones, such as doxorubicinone, which are formed through the cleavage of the daunosamine (B1196630) sugar moiety. researchgate.netchemicalbook.com Doxorubicinone itself is a known metabolite of doxorubicin, and its isotopically labeled form, Doxorubicinone-13C,d3, can be used as a standard in metabolic studies. medchemexpress.com
Table 2: Key Metabolites of Doxorubicin
| Parent Compound | Metabolite | Metabolic Reaction |
| Doxorubicin | Doxorubicinol | Two-electron reduction |
| Doxorubicin | Doxorubicinone | Hydrolytic cleavage |
| Doxorubicin | 7-deoxydoxorubicinone | Reductive cleavage |
| This table lists the major metabolites formed from doxorubicin. |
Influence of Isotopic Labeling on Metabolic Kinetics in Research Models
A key consideration in studies using isotopically labeled compounds is the potential for kinetic isotope effects (KIEs), where the difference in mass between isotopes can influence the rate of chemical reactions. mit.edud-nb.info The presence of heavier isotopes like 13C and deuterium (B1214612) can sometimes slow down enzymatic reactions. scbt.com While often assumed to be negligible, KIEs can, under certain conditions, impact the metabolic kinetics of a drug. mit.edud-nb.info
In the context of this compound, it is important for researchers to be aware of the potential for KIEs and to design experiments that can account for or minimize their influence. d-nb.info Comparing the metabolic profile of the labeled compound to its unlabeled counterpart under identical conditions is a common approach to assess the significance of any isotopic effects. scbt.com Despite this consideration, the benefits of using stable isotopes for precise tracking and quantification in complex biological systems generally outweigh the potential for minor kinetic alterations. smolecule.comcreative-proteomics.comnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Informed by Isotopic Data
The integration of stable isotope-labeled compounds, such as this compound, with physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated approach to understanding the disposition of doxorubicin in preclinical models. PBPK models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs based on physiological and anatomical parameters of an organism, as well as the physicochemical properties of the drug itself. researchgate.netmdpi.com The use of this compound provides highly specific and sensitive data that can be used to develop, refine, and validate these complex models, leading to more accurate predictions of drug behavior.
The primary advantage of using this compound in conjunction with PBPK modeling is the ability to distinguish between exogenously administered drug and any endogenous equivalent, although for a synthetic compound like doxorubicin, the key benefit is the precise tracing of the parent compound and its metabolites. This is particularly crucial for drugs with complex pharmacokinetic profiles and significant inter-individual variability. mdpi.com The data generated from studies using the stable-labeled form of doxorubicin can provide critical parameters for the PBPK model, such as tissue-specific uptake, elimination rates, and metabolic turnover.
While direct studies detailing the use of this compound to specifically inform PBPK models are not extensively published, the principles of this approach are well-established. For instance, research on doxorubicin PBPK models often focuses on predicting drug concentrations in various tissues, including the heart to understand cardiotoxicity and tumors to assess efficacy. scispace.comresearchgate.net Data from studies using this compound would be invaluable for parameterizing such models. For example, the precise measurement of drug concentration in heart tissue over time, as facilitated by the stable isotope label, can help in refining the heart compartment of a PBPK model, leading to better predictions of cardiac exposure.
A hypothetical application of this compound data in PBPK modeling could involve a preclinical study in rats. Following administration of this compound, plasma and tissue samples would be collected at various time points. The concentrations of the labeled doxorubicin and its major labeled metabolite, doxorubicinol, would be quantified using mass spectrometry. These empirical data would then be used to inform a PBPK model.
Table 1: Hypothetical In Vivo Data from a Preclinical Study with this compound in Rats
| Time (hours) | Plasma Conc. (ng/mL) | Heart Conc. (ng/g) | Liver Conc. (ng/g) | Tumor Conc. (ng/g) |
| 0.5 | 1500 | 300 | 5000 | 450 |
| 1 | 950 | 450 | 3800 | 600 |
| 4 | 300 | 600 | 1500 | 800 |
| 8 | 100 | 400 | 800 | 650 |
| 24 | 20 | 150 | 200 | 300 |
This data could then be used to optimize the parameters within the PBPK model, such as tissue-to-plasma partition coefficients and metabolic clearance rates. The validated PBPK model could then be used to simulate various scenarios, such as different dosing regimens or the impact of co-administered drugs on doxorubicin's pharmacokinetics, without the need for extensive further animal experimentation. scispace.com
The combination of stable isotope labeling and PBPK modeling provides a powerful tool for translational science. A well-constructed and validated PBPK model based on robust preclinical data from this compound studies can be scaled to predict human pharmacokinetics. scispace.comresearchgate.net This can help in anticipating clinical outcomes and personalizing therapy. mdpi.com
Molecular and Cellular Mechanistic Studies with Doxorubicin 13c,d3
Examination of DNA Intercalation and Topoisomerase Inhibition using Labeled Probes
The primary cytotoxic mechanisms of doxorubicin (B1662922) are its ability to intercalate into DNA and its inhibition of topoisomerase II, an enzyme critical for resolving DNA topology during replication and transcription. smolecule.comchemicalbook.com This interference leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the initiation of apoptotic cell death. chemicalbook.com
The use of Doxorubicin-13C,d3 is instrumental in studies designed to quantify these molecular interactions with precision. As a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS), it allows researchers to accurately determine the concentration of doxorubicin within subcellular compartments, such as the nucleus, and to quantify its association with purified DNA or topoisomerase enzymes. While doxorubicin's inherent fluorescence is also used for localization, the isotopic label provides a more robust and quantitative measure, free from the quenching effects that can occur in complex biological environments. By correlating the precise quantity of the drug with the degree of DNA damage or enzyme inhibition, a more accurate dose-response relationship at the molecular level can be established. For instance, studies have identified IC50 values for doxorubicin's inhibition of human topoisomerase I and topoisomerase II at 0.8 µM and 2.67 µM, respectively; the use of labeled standards like this compound is essential for the bioanalytical methods that underpin such determinations. medchemexpress.com
Role of this compound in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Research
Beyond its effects on DNA, doxorubicin is well-known to generate reactive oxygen species (ROS) through redox cycling of its quinone moiety. sec.govresearchgate.net This process, which can be catalyzed by mitochondrial enzymes, leads to the formation of superoxide (B77818) radicals and hydrogen peroxide, contributing to cellular damage, particularly cardiotoxicity. smolecule.comfrontiersin.org
Research into this mechanism benefits significantly from the use of this compound. In studies investigating doxorubicin-induced oxidative stress, the labeled compound is used as an internal standard to accurately measure the concentration of doxorubicin in tissues and cells. europa.eu This allows researchers to establish a clear link between a specific drug exposure level and the corresponding increase in ROS. For example, studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that doxorubicin treatment leads to a significant, time-dependent increase in both intracellular and mitochondrial ROS. frontiersin.org The ability to precisely quantify the causative agent (doxorubicin) using its labeled counterpart is crucial for the integrity of these findings. Furthermore, in the development of probes for imaging oxidative stress, such as 18F-labeled molecules for PET scans, this compound can be used in parallel animal model experiments to confirm drug concentrations and correlate them with the imaging signal. nih.gov
| Cell Type | Doxorubicin Concentration | Time Point | Fold Increase in Mitochondrial ROS (vs. Control) |
| HUVECs | 1 µM | 4 h | ~5x |
| HUVECs | 1 µM | 16 h | >14x |
This table presents illustrative data on mitochondrial ROS generation in HUVECs following doxorubicin treatment, based on findings from related research. The use of this compound in such experiments enables the precise quantification of the drug that leads to these effects. Data adapted from Frontiers in Pharmacology, 2020. frontiersin.org
Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms in Cell Line Models
Understanding the pharmacokinetics of doxorubicin at the cellular level—how it enters cells, where it accumulates, and how it is removed—is fundamental to comprehending its efficacy and resistance mechanisms. This compound is a cornerstone of the analytical methods used for these investigations. smolecule.com Its primary application is as an internal standard for LC-MS/MS, which is the gold standard for quantifying drugs in biological samples. rktech.hu
By adding a known amount of this compound to cell lysates or tissue homogenates, researchers can correct for sample loss during extraction and for variations in instrument response (matrix effects), thereby achieving highly accurate and precise measurement of the unlabeled doxorubicin. rktech.hu This methodology has been validated for determining doxorubicin concentrations in various matrices, including Yucatan minipig plasma. sec.govsec.gov In a study of a novel doxorubicin prodrug, this compound was the essential internal standard used to track the distribution of the prodrug and its metabolites, including the released active doxorubicin, in various tissues, confirming that the drug was preferentially released in the tumor microenvironment. aacrjournals.org This approach is also critical for studying efflux pumps like P-glycoprotein (P-gp) and MRP1, which confer multidrug resistance by actively transporting doxorubicin out of cancer cells. rktech.huchemicalbook.com Accurate intracellular quantification allows for the precise characterization of efflux rates and the efficacy of potential efflux pump inhibitors.
| Parameter | Specification |
| Analyte | Doxorubicin |
| Internal Standard | This compound |
| Matrix | Yucatan Minipig Plasma (K2EDTA) |
| Analytical Procedure | LC-MS/MS |
| Dynamic Range | 0.250 - 50.0 ng/mL |
This table summarizes the parameters for a validated bioanalytical method using this compound as an internal standard to quantify doxorubicin in plasma. Such methods are foundational for studying cellular uptake and distribution. Data from Medicus Pharma Ltd. SEC Filing. sec.govsec.gov
Modulation of Key Cellular Processes (e.g., Apoptosis, Autophagy, Cell Cycle Progression)
Doxorubicin treatment profoundly affects fundamental cellular processes, most notably inducing programmed cell death (apoptosis) and autophagy. medchemexpress.comsec.gov The drug's interference with DNA replication and the resulting cellular stress trigger signaling cascades that halt the cell cycle and can ultimately lead to cell death, which is central to its therapeutic effect. sec.gov
In the study of these pathways, this compound provides the quantitative rigor needed to link drug concentration to biological outcomes. By using the labeled standard, researchers can accurately measure the intracellular and intra-organellar concentrations of doxorubicin that are sufficient to trigger apoptosis or modulate autophagy. This allows for the determination of precise thresholds of drug exposure required to activate key proteins in the apoptotic cascade, such as caspases, or to alter the expression of autophagy markers. frontiersin.org Correlating the exact amount of drug present with the observed changes in cell cycle phase distribution or the rate of apoptosis provides a more detailed and reliable understanding of the drug's mechanism of action.
Proteomic and Metabolomic Profiling of Cellular Responses to this compound Exposure
To understand the global cellular response to doxorubicin, researchers employ large-scale "omics" techniques like proteomics and metabolomics. These approaches identify widespread changes in protein abundance and metabolic pathways, revealing new insights into the drug's effects and mechanisms of resistance.
Proteomic studies compare the protein landscape of cells before and after drug treatment. In the context of doxorubicin research, this can identify proteins and pathways involved in the drug's cytotoxic effect or in the development of resistance. europa.eu While many proteomic methods use metabolic labeling (e.g., SILAC), the use of a labeled drug standard like this compound is critical in parallel analyses to ensure that the observed proteomic shifts are correlated with a precise and known drug concentration within the cells. This is crucial for comparing results across different experiments and cell lines. For example, a proteomics approach was used to investigate doxorubicin-induced cardiotoxicity, leading to the identification of SERPINA3 as a potential new biomarker. europa.eu The reliability of such discoveries depends on the accurate measurement of drug exposure, a role fulfilled by this compound.
Doxorubicin is known to affect cellular energy metabolism. oup.com Metabolomic studies, which profile the small-molecule metabolites in a cell, can map these changes in detail. This compound is described as a tool for use in metabolomic studies to understand how drugs affect metabolic pathways at a cellular level. smolecule.com By using the labeled compound as a spike-in standard, the absolute quantification of hundreds of metabolites can be achieved with greater accuracy.
Studies using other 13C-labeled nutrients, such as [U-13C6]glucose, have shown that doxorubicin can cause significant metabolic rewiring in cardiomyocytes. oup.com For instance, at non-toxic concentrations, doxorubicin was found to reduce glycolytic fluxes while significantly increasing oxidative metabolism through the TCA cycle, likely as a compensatory mechanism for a drop in intracellular ATP. oup.com Using this compound in concert with labeled metabolic tracers would allow for a powerful, multi-faceted analysis, directly linking the precise drug concentration to specific changes in metabolic flux.
| Metabolic Flux | Change with 0.01µM Doxorubicin | Change with 0.02µM Doxorubicin |
| Glycolysis | Significantly Reduced | Significantly Reduced |
| Pyruvate Dehydrogenase | Increased to 234% of control | Increased to 243% of control |
| TCA Cycle Rate | Increased | Increased |
| Glutaminolysis | Increased by 74% | Increased by 86% |
This table shows the metabolic alterations in HL-1 cardiomyocytes after treatment with doxorubicin, as determined by 13C metabolic flux analysis. The use of this compound in such studies would serve to precisely quantify the drug exposure causing these shifts. Data adapted from Toxicological Sciences, 2012. oup.com
Research into Compound Interactions and Modulations in Preclinical Systems
Investigation of Drug-Drug Interactions (DDIs) using Doxorubicin-13C,d3 as a Tracer
The use of this compound as a tracer is pivotal in elucidating the mechanisms of drug-drug interactions (DDIs) at a preclinical level. DDIs can significantly alter a drug's efficacy and toxicity by affecting its absorption, distribution, metabolism, and excretion (ADME). researchgate.net Stable isotope-labeled tracers are ideal for these studies because they can be distinguished from the unlabeled drug using mass spectrometry, enabling precise tracking of the drug's fate when co-administered with other agents.
A key application is in studying the impact of inhibitors or inducers of cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp) transporters, which are heavily involved in doxorubicin's metabolism and disposition. pfizermedicalinformation.com For instance, when Doxorubicin (B1662922) is co-administered with an inhibitor of CYP3A4 or P-gp, using this compound allows researchers to accurately measure changes in the concentration of the parent drug and its metabolites, thereby quantifying the extent of the interaction. pfizermedicalinformation.com
A sophisticated method that leverages this principle is the Stable Isotope Tracer Ultrafiltration Assay (SITUA). acs.org This assay is particularly suited for studying complex formulations like liposomal doxorubicin. acs.orgmdpi.com In the SITUA method, a known amount of this compound (the tracer) is added to a plasma sample containing the nanomedicine formulation of unlabeled doxorubicin. acs.org The tracer behaves identically to the drug released from the formulation, especially concerning protein binding. acs.org By measuring the ratio of labeled to unlabeled drug in the ultrafiltrate, researchers can accurately determine the concentrations of encapsulated, unencapsulated (free), and protein-bound doxorubicin. acs.org This is critical for understanding how co-administered drugs might cause artifactual release from liposomes or alter protein binding, which are interactions that conventional methods struggle to measure accurately. acs.org
Table 1: Application of Stable Isotope Tracer in DDI Studies
| Research Area | Role of this compound (as Tracer) | Information Gained | Reference |
|---|---|---|---|
| Enzyme/Transporter Interactions | Allows for precise quantification of doxorubicin and its metabolites in the presence of CYP or P-gp inhibitors/inducers. | Quantifies the effect of the interacting drug on doxorubicin's clearance and exposure. | pfizermedicalinformation.com |
| Nanomedicine Interactions (SITUA) | Acts as an internal standard to differentiate between encapsulated, unencapsulated, and protein-bound drug. | Provides accurate measurement of drug release from carriers and changes in protein binding caused by other agents. | acs.org |
| Pharmacokinetic (PK) Profiling | Enables simultaneous administration of labeled and unlabeled drug (e.g., intravenous labeled and oral unlabeled) to determine absolute bioavailability without intra-subject variability. | Elucidates fundamental PK parameters that can be altered by interacting drugs. | mdpi.comnih.gov |
Assessment of Synergistic and Antagonistic Interactions with Co-administered Agents in Cell-Based Assays
Cell-based assays are fundamental in preclinical oncology to determine whether combining doxorubicin with another agent results in a greater therapeutic effect (synergism), a reduced effect (antagonism), or an additive effect. nih.govresearchgate.net The use of this compound in these assays enhances the accuracy of intracellular drug concentration measurements, providing robust data for interaction analysis.
The Chou-Talalay method is a widely accepted approach to quantify these interactions, calculating a Combination Index (CI). nih.govviamedica.pl A CI value less than 1 indicates synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 points to antagonism. nih.gov To calculate the CI, precise dose-response curves for each drug alone and in combination are required. viamedica.pl By employing this compound and liquid chromatography-mass spectrometry (LC-MS), researchers can accurately measure the uptake and accumulation of doxorubicin inside the cancer cells, even in the presence of the co-administered agent and its metabolites. This precision is crucial for establishing reliable dose-effect relationships.
Preclinical studies have evaluated doxorubicin in combination with various agents:
Calcifediol (B1668214) (25(OH)D3): In studies with the MCF-7 breast cancer cell line, the combination of doxorubicin and calcifediol in a 1:1 ratio demonstrated a synergistic effect, resulting in a dose-dependent decrease in cell viability. viamedica.pl For example, a combination of 750 nM doxorubicin and 750 nM calcifediol reduced cell viability by approximately 50%, with the analysis showing moderate synergism (CI < 1). viamedica.pl
Stability and Integrity of Doxorubicin 13c,d3 in Research Environments
In-Solution and In-Matrix Stability Assessments for Analytical Accuracy
Doxorubicin-13C,d3 is frequently employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate quantification of unlabeled doxorubicin (B1662922) in complex biological samples. sec.govsec.govaacrjournals.org The fundamental premise of using a stable isotope-labeled internal standard is that it behaves chemically and physically identically to the analyte of interest through sample preparation, extraction, and analysis, with its distinct mass allowing for separate detection. smolecule.com Therefore, the stability of this compound must be rigorously assessed under the same conditions as the analyte to guarantee precision and accuracy in research findings. veedacr.com
The stability of the parent compound, doxorubicin, is known to be pH-dependent; it is most stable in mildly acidic solutions (pH 4) and demonstrates instability at highly acidic or basic pH levels. chemicalbook.com When reconstituted in 0.9% sodium chloride or 5% dextrose solutions, doxorubicin shows less than 5% decomposition over a period of 7 to 30 days. chemicalbook.com Given the nature of isotopic labeling, this compound is expected to exhibit similar pH-dependent stability.
In-matrix stability is particularly crucial. Research validating LC-MS/MS assays for doxorubicin in human plasma, which use this compound as the IS, provides comprehensive stability data under various conditions. veedacr.comveedacr.com These studies confirm that the compound remains stable during sample handling and analysis, ensuring that variability is not introduced by the degradation of the standard. The stability has been demonstrated in matrices such as human K3EDTA plasma and Yucatan Mini Pig Plasma. sec.govsec.govveedacr.com The findings from these assessments are crucial for establishing reliable bioanalytical methods. veedacr.com
The following table summarizes stability findings for doxorubicin in human plasma from studies where this compound was used as the internal standard, reflecting the conditions under which the labeled compound must also be stable.
Table 1: In-Matrix Stability of Doxorubicin in Human Plasma
| Stability Parameter | Condition | Duration | Finding | Reference |
| Bench Top Stability | ≤8°C under normal light | 4 hours | No significant degradation observed. | veedacr.comveedacr.com |
| Freeze-Thaw Stability | Three cycles at -78°C | 3 cycles | No significant degradation observed. | veedacr.comveedacr.com |
| Autosampler Stability | 5°C | 78 hours | No significant degradation observed. | veedacr.comveedacr.com |
| Autosampler Stability | Ambient Temperature | 24 hours | No significant degradation observed. | veedacr.comveedacr.com |
Long-Term Storage Conditions and Degradation Pathway Analysis for Research Samples
Proper long-term storage is essential to maintain the chemical integrity and purity of this compound. alfa-chemistry.com Several suppliers indicate that the compound is stable for at least one year, though specific storage conditions are paramount to achieving this shelf-life. alfa-chemistry.comschd-shimadzu.com
Based on guidelines for the parent compound, this compound should be stored under controlled conditions. The recommended storage temperature is refrigerated, between 2°C and 8°C (36°F to 46°F). pfizermedicalinformation.commcgill.ca It is also crucial to protect the compound from light, as doxorubicin is known to be light-sensitive. mcgill.cacymitquimica.com Therefore, storing it in the original, light-blocking container (e.g., an amber vial) and keeping it in a carton until use is advised. pfizermedicalinformation.commcgill.ca Some sources also note that doxorubicin hydrochloride is hygroscopic, suggesting that storage in a dry environment is important. cymitquimica.com
Long-term stability studies for doxorubicin in human plasma have been conducted at lower temperatures, showing stability for 179 days at -78±8 °C and for 25 days at -55±8 °C. veedacr.com These studies utilized this compound as the internal standard, indicating its stability under these extended deep-freeze conditions. veedacr.com
The degradation of this compound is expected to follow the same pathways as unlabeled doxorubicin. The isotopic labeling does not typically alter the compound's fundamental reactivity. smolecule.com The primary degradation pathway in biological systems is metabolism. Doxorubicin is rapidly metabolized by cellular enzymes into doxorubicinol, its primary active metabolite, and into inactive aglycones. chemicalbook.com Outside of biological systems, degradation can be induced by exposure to light and non-optimal pH conditions. chemicalbook.comcymitquimica.com Researchers must handle the compound in a manner that minimizes exposure to these elements to prevent the formation of impurities and ensure the accuracy of its use as a standard. laurentian.ca
Table 2: Summary of Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale | Reference |
| Temperature | 2°C to 8°C (Refrigerated) | To slow chemical degradation. | pfizermedicalinformation.commcgill.ca |
| -78°C (Deep-Freeze) for in-matrix samples | Proven long-term stability in plasma. | veedacr.com | |
| Light Exposure | Protect from light (store in amber vials/carton) | Compound is light-sensitive. | mcgill.cacymitquimica.com |
| Atmosphere | Store in a dry environment | Parent compound is hygroscopic. | cymitquimica.com |
| pH of Solution | Maintain a mildly acidic pH (approx. 4) | Ensures maximum stability in aqueous solution. | chemicalbook.com |
Q & A
Q. How does isotopic labeling (¹³C,d₃) influence the pharmacokinetic analysis of doxorubicin in preclinical models?
Methodological considerations include using liquid chromatography-mass spectrometry (LC-MS) to distinguish the labeled compound from endogenous metabolites. Researchers should optimize ionization parameters to account for isotopic interference and validate assays using internal standards (e.g., stable isotope-labeled analogs). Ensure calibration curves span physiologically relevant concentrations and include quality control (QC) samples to monitor accuracy .
Q. What experimental design considerations are critical for assessing the stability of Doxorubicin-13C,d3 in vitro?
Design experiments to simulate physiological conditions (e.g., pH, temperature, and enzymatic activity). Use stability-indicating assays such as high-performance liquid chromatography (HPLC) with UV/Vis or tandem mass spectrometry detection. Include controls for degradation products and validate recovery rates under varying storage conditions (e.g., -80°C vs. room temperature) .
Q. Which statistical approaches are appropriate for comparing the cytotoxicity of this compound with unlabeled doxorubicin in cell-based assays?
Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose-response curves. Normalize data to cell viability controls and account for batch effects. Report effect sizes and confidence intervals to contextualize biological significance beyond p-values .
Advanced Research Questions
Q. How can researchers resolve contradictions in tissue-specific accumulation data of this compound across preclinical models?
Conduct systematic reviews of biodistribution studies to identify model-specific variables (e.g., tumor xenograft vs. transgenic models). Use normalization techniques (e.g., tissue weight or protein content) and cross-validate findings with imaging modalities like PET or autoradiography. Apply meta-analysis frameworks to reconcile discrepancies .
Q. What strategies optimize the detection of this compound metabolites in complex biological matrices?
Employ high-resolution mass spectrometry (HRMS) coupled with molecular networking to annotate unknown metabolites. Use isotopic pattern recognition tools to differentiate labeled metabolites from background noise. Validate findings with synthetic standards and spike-in recovery experiments .
Q. How should researchers design longitudinal studies to evaluate the cardiotoxicity of this compound while controlling for confounding factors?
Stratify cohorts by baseline cardiac function (e.g., via echocardiography) and incorporate dexrazoxane as a cardioprotective control. Monitor biomarkers like troponin I and BNP longitudinally. Use mixed-effects models to account for inter-individual variability and missing data .
Q. What protocols ensure reproducibility in quantifying this compound uptake in 3D tumor spheroid models?
Standardize spheroid size and density using microfluidic devices. Quantify uptake via fluorescence microscopy with Z-stack imaging to account for penetration gradients. Include normalization to spheroid volume and validate with LC-MS .
Q. How can multi-omics datasets (e.g., proteomic and metabolomic) be integrated with this compound pharmacokinetic data?
Use pathway enrichment analysis to link drug exposure to molecular perturbations. Apply orthogonal partial least squares (OPLS) modeling to identify covarying features. Incorporate QC3 synthetic peptides for targeted proteomic quantification and align time-resolved data using synchronization algorithms .
Methodological Best Practices
- Data Reporting : Adhere to journal guidelines for numerical precision (e.g., reporting means ± SEM to one decimal beyond instrument precision) and avoid unsupported claims of "significance" without statistical testing .
- Ethical Standards : Disclose conflicts of interest and obtain permissions for reused figures/tables. For human-derived samples, detail IRB approvals and informed consent processes .
- Contradiction Management : Pre-register hypotheses and analytical pipelines to reduce bias. Engage interdisciplinary reviewers to identify overlooked confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
